molecular formula C12H14ClNO2 B2653775 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride CAS No. 2172603-72-2

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride

Cat. No.: B2653775
CAS No.: 2172603-72-2
M. Wt: 239.7
InChI Key: PIRXIPOUSKNAIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a bicyclic organic compound featuring a pyridine ring substituted at the 3-position and a strained bicyclo[2.1.1]hexane scaffold. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical and chemical research applications. This compound is part of a broader class of bicyclohexane derivatives used as rigid scaffolds in drug discovery, particularly for mimicking peptide conformations or enhancing metabolic stability .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylbicyclo[2.1.1]hexane-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-11(15)10-8-3-4-12(10,6-8)9-2-1-5-13-7-9;/h1-2,5,7-8,10H,3-4,6H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIRXIPOUSKNAIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CN=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential biological activities, particularly:

  • Anti-inflammatory Effects : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
  • Analgesic Properties : Similar compounds have shown promise in pain management, suggesting that modifications to the bicyclic structure could enhance efficacy against pain-related conditions.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to specific biological targets such as receptors or enzymes. Techniques like surface plasmon resonance and isothermal titration calorimetry are employed to quantify these interactions, aiding in the optimization of pharmacological profiles for drug development .

Comparative Analysis of Related Compounds

The following table compares 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride with structurally similar compounds:

Compound NameStructureNotable Features
This compoundStructureUnique bicyclic structure with pyridine substitution
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochlorideStructureDifferent biological activity due to substitution position
Bicyclo[2.1.1]hexane-5-carboxylic acidStructureBaseline for comparing effects of pyridine substitution

Study on Anti-inflammatory Activity

A significant study evaluated the anti-inflammatory effects of derivatives based on the bicyclo[2.1.1]hexane scaffold, revealing that modifications at specific positions led to enhanced selectivity and potency against inflammatory pathways. The most potent derivatives demonstrated IC50 values significantly lower than traditional anti-inflammatory agents, indicating their potential as novel therapeutic options .

Pharmacokinetic Profiling

Another investigation focused on the pharmacokinetic properties of this compound and its derivatives, assessing absorption, distribution, metabolism, and excretion (ADME) profiles. These studies highlighted favorable characteristics such as improved solubility and bioavailability compared to existing drugs in the market, supporting further development for clinical applications .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and the presence of the pyridine ring allow it to fit into binding sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Key Compounds:

  • 1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
  • 1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
  • 1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Table 1: Substituent Position and Properties

Compound Name Substituent Position CAS Number Molecular Formula Key Suppliers/Price (50mg)
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid HCl 3-pyridinyl Not explicitly listed C₁₂H₁₄ClNO₂ Limited supplier data (inferred from analogs)
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid HCl 2-pyridinyl Not explicitly listed C₁₂H₁₄ClNO₂ CymitQuimica (934 €/50mg) ; 14+ suppliers
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid HCl 4-pyridinyl 2138164-57-3 C₁₂H₁₄ClNO₂ 2 suppliers
1-(Piperidin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Piperidin-4-yl Not listed C₁₂H₁₇NO₂ Enamine Ltd

Key Findings:

  • Synthetic Accessibility : The 2-pyridinyl analog is the most commercially accessible, with over 14 suppliers listed, including major vendors like CymitQuimica and Huayang Chemical .
  • Hydrochloride Salts : All pyridinyl derivatives are synthesized as hydrochloride salts to improve aqueous solubility, a critical factor for in vitro and in vivo studies .

Bicyclo Ring System Variations

Key Compounds:

  • Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives
  • 1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Table 2: Ring System Comparisons

Compound Name Bicyclo System Molecular Formula Molecular Weight Key Applications
1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid HCl [2.1.1]hexane C₁₂H₁₄ClNO₂ 255.70 g/mol Drug discovery scaffold
Bicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1]heptane C₈H₁₂O₂ 140.18 g/mol Conformational constraint in peptides
1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid [2.1.1]hexane + thiazole C₁₀H₁₁NO₂S 209.26 g/mol Bioisostere for heterocyclic drugs

Key Findings:

  • Heterocyclic Modifications : Substitution with thiazole (as in ) introduces sulfur-based hydrogen bonding and aromaticity, expanding utility in targeting enzymes or receptors requiring heteroaromatic interactions .

Commercial Availability and Pricing Trends

Table 3: Cost and Supplier Landscape

Compound Name Price (50mg) Key Suppliers
1-(Pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid HCl 934 € CymitQuimica, Huayang Chemical
Bicyclo[2.2.1]heptane-2-carboxylic acid 334 € PharmaBlock Sciences
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl Not listed PharmaBlock Sciences

Key Findings:

  • The 2-pyridinyl derivative is the most expensive, reflecting its higher demand in medicinal chemistry workflows.
  • Bicyclo[2.2.1]heptane derivatives are more cost-effective, likely due to established synthetic protocols .

Biological Activity

1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C12H14ClNO2, with a molar mass of approximately 239.7 g/mol. Its structure combines a bicyclo[2.1.1]hexane framework with a pyridine ring and a carboxylic acid group, which may influence its pharmacological properties.

The synthesis of this compound typically involves multi-step synthetic routes, including cycloaddition reactions and the use of photochemical methods to enhance efficiency. These methods allow for the creation of derivatives with tailored biological properties, making it a versatile compound in drug development.

Common Reactions

The compound can undergo various chemical reactions:

  • Electrophilic Aromatic Substitution : Due to the presence of the pyridine ring.
  • Esterification and Amidation : Facilitated by the carboxylic acid group.
  • Oxidation and Reduction : Modifying existing functional groups or introducing new ones.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

Antifungal Activity

Studies have shown that bicyclo[2.1.1]hexanes can act as saturated bioisosteres of ortho-substituted benzene rings, enhancing antifungal activity in certain applications. For example, the incorporation of this bicyclic structure in fungicides has resulted in varying degrees of enhanced solubility and bioactivity compared to traditional compounds .

Anti-inflammatory and Analgesic Effects

The bicyclic structure is associated with anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies . Modifications to the bicyclic scaffold can lead to compounds with improved selectivity for specific biological targets.

The mechanism through which 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid interacts with biological targets involves:

  • π-π Interactions : The pyridine ring engages in these interactions, which can influence binding affinity.
  • Rigidity from Bicyclic Structure : This structural feature provides spatial orientation that may enhance interactions with target proteins.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureUnique Features
1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochlorideC12H14ClNO2Substituent on different position of pyridine ring
Bicyclo[2.1.1]hexane-5-carboxylic acidC7H10O2Lacks nitrogen functionality; simpler structure
3-Pyridylbicyclo[2.2.1]heptaneC12H15NDifferent bicyclic framework; potential different biological activity

The specific combination of a pyridine ring with a bicyclic structure in this compound may confer distinct pharmacological properties compared to these similar compounds .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Antifungal Applications : The replacement of ortho-benzene rings with bicyclo[2.1.1]hexane has led to significant enhancements in antifungal activity across several compounds .
  • Pharmacokinetics : Investigations into metabolic stability have shown mixed results, suggesting that while some derivatives exhibit increased stability, others may experience decreased metabolic rates .

Q & A

Q. What are the recommended spectroscopic methods for confirming the molecular structure of 1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride?

  • Methodological Answer : Structural confirmation requires a combination of techniques:
  • IR spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch, pyridine ring vibrations) .
  • 1H NMR : Assign proton environments, particularly the bicyclo[2.1.1]hexane scaffold and pyridin-3-yl substituent .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement and validate bicyclic geometry, as demonstrated in analogous bicyclo[2.2.1]heptene derivatives .
  • Mass spectrometry : Confirm molecular weight (366.5 g/mol) and fragmentation patterns .

Q. How should researchers determine solubility and stability parameters when such data are unavailable for this compound?

  • Methodological Answer :
  • Solubility screening : Test in graded solvents (water, DMSO, ethanol) under controlled temperatures. Note that aqueous solubility data are absent in safety sheets, necessitating empirical determination .
  • Stability studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) and monitor degradation via HPLC. Avoid incompatible materials (strong acids/bases) during storage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use gloves, lab coats, and eye protection.
  • Ventilation : Work in a fume hood to minimize inhalation risks.
  • Incompatibilities : Avoid contact with strong oxidizing agents, as hazardous reactions may occur .
  • Waste disposal : Classify as environmentally hazardous (WGK 2 in Germany) and follow local regulations for halogenated organic salts .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data for physicochemical properties (e.g., partition coefficient)?

  • Methodological Answer :
  • Computational validation : Compare PubChem-predicted logP values (if available) with experimental measurements using shake-flask or HPLC methods. Adjust force fields in molecular dynamics simulations to better match experimental observations .
  • Cross-reference analogs : Use data from structurally related compounds (e.g., bicyclo[2.2.1]heptene derivatives) to refine predictions .

Q. What experimental strategies are effective for assessing the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH-rate profiling : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation kinetics via UV-Vis or LC-MS.
  • Forced degradation : Expose to 0.1M HCl/NaOH to identify acid/base-labile moieties (e.g., ester or amide bonds) .
  • Solid-state stability : Characterize hygroscopicity using dynamic vapor sorption (DVS) to assess humidity-induced degradation .

Q. How can mechanistic studies elucidate the compound’s reactivity in synthetic or biological systems?

  • Methodological Answer :
  • Radical trapping : Use ESR spectroscopy to detect transient intermediates during reactions.
  • Isotopic labeling : Incorporate ²H or ¹³C at key positions (e.g., bicyclo[2.1.1]hexane bridgehead) to track metabolic or synthetic pathways.
  • Computational modeling : Perform DFT calculations to map reaction pathways, such as ring-opening or nucleophilic substitution at the pyridin-3-yl group .

Q. What methodologies reconcile the compound’s reported stability with its environmental hazards?

  • Methodological Answer :
  • Ecotoxicology assays : Conduct Daphnia magna or algae growth inhibition tests to quantify aquatic toxicity.
  • Degradation studies : Simulate environmental conditions (e.g., UV exposure, microbial activity) to identify persistent metabolites. Reference regulatory frameworks like EU REACH for hazard classification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.